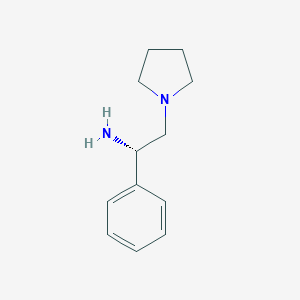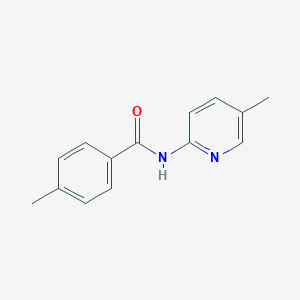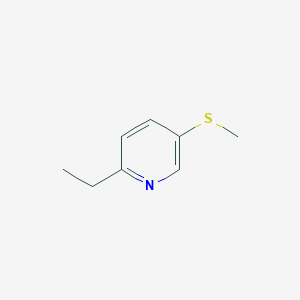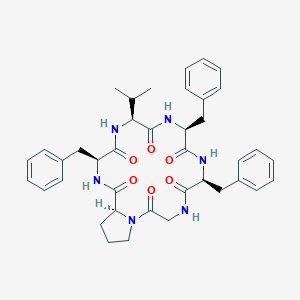
Cyclo(glycyl-prolyl-phenylalanyl-valyl-phenylalanyl-phenylalanyl)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cyclo(glycyl-prolyl-phenylalanyl-valyl-phenylalanyl-phenylalanyl), also known as cyclo-(GPVPAF), is a cyclic peptide that has gained significant attention in the field of biomedical research due to its potential therapeutic applications. This peptide is composed of six amino acids and has a unique cyclic structure that offers several advantages over linear peptides.
Mecanismo De Acción
The mechanism of action of Cyclo-(GPVPAF) is not fully understood, but it is believed to interact with various cellular targets to exert its biological effects. It has been shown to modulate the activity of enzymes involved in oxidative stress and inflammation, as well as inhibit the growth of pathogenic microorganisms.
Efectos Bioquímicos Y Fisiológicos
Cyclo-(GPVPAF) has been shown to exhibit several biochemical and physiological effects, including the inhibition of lipid peroxidation, the reduction of pro-inflammatory cytokines, and the enhancement of antioxidant enzymes. It has also been shown to promote wound healing and improve cognitive function in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of Cyclo-(GPVPAF) is its cyclic structure, which offers greater stability and resistance to proteolytic degradation compared to linear peptides. This makes it an ideal candidate for use in various lab experiments. However, the synthesis of cyclic peptides can be challenging and time-consuming, which can be a limitation in some cases.
Direcciones Futuras
There are several future directions for the research on Cyclo-(GPVPAF). One area of interest is the development of novel drug delivery systems for this peptide, which could enhance its therapeutic efficacy and reduce potential side effects. Another direction is the investigation of its potential applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Conclusion:
In conclusion, Cyclo-(GPVPAF) is a promising cyclic peptide that has demonstrated significant therapeutic potential in various disease conditions. Its unique structure and biological properties make it an attractive candidate for further research and development.
Métodos De Síntesis
Cyclo-(GPVPAF) can be synthesized using solid-phase peptide synthesis (SPPS) techniques. This method involves the stepwise addition of amino acids to a resin-bound peptide chain, followed by cyclization of the peptide using a suitable coupling agent. The resulting cyclic peptide can be purified using high-performance liquid chromatography (HPLC) and characterized using various analytical techniques such as mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.
Aplicaciones Científicas De Investigación
Cyclo-(GPVPAF) has been extensively studied for its potential therapeutic applications in various disease conditions. It has been shown to exhibit antimicrobial, anti-inflammatory, and antioxidant properties, making it a promising candidate for the treatment of infectious diseases, inflammatory disorders, and oxidative stress-related conditions.
Propiedades
Número CAS |
144838-26-6 |
|---|---|
Nombre del producto |
Cyclo(glycyl-prolyl-phenylalanyl-valyl-phenylalanyl-phenylalanyl) |
Fórmula molecular |
C39H46N6O6 |
Peso molecular |
694.8 g/mol |
Nombre IUPAC |
(6S,9S,12S,15S,18S)-6,9,15-tribenzyl-12-propan-2-yl-1,4,7,10,13,16-hexazabicyclo[16.3.0]henicosane-2,5,8,11,14,17-hexone |
InChI |
InChI=1S/C39H46N6O6/c1-25(2)34-39(51)43-30(22-27-15-8-4-9-16-27)36(48)41-29(21-26-13-6-3-7-14-26)35(47)40-24-33(46)45-20-12-19-32(45)38(50)42-31(37(49)44-34)23-28-17-10-5-11-18-28/h3-11,13-18,25,29-32,34H,12,19-24H2,1-2H3,(H,40,47)(H,41,48)(H,42,50)(H,43,51)(H,44,49)/t29-,30-,31-,32-,34-/m0/s1 |
Clave InChI |
ICFMHQOZABXAMR-JOBLXHLTSA-N |
SMILES isomérico |
CC(C)[C@H]1C(=O)N[C@H](C(=O)N[C@H](C(=O)NCC(=O)N2CCC[C@H]2C(=O)N[C@H](C(=O)N1)CC3=CC=CC=C3)CC4=CC=CC=C4)CC5=CC=CC=C5 |
SMILES |
CC(C)C1C(=O)NC(C(=O)NC(C(=O)NCC(=O)N2CCCC2C(=O)NC(C(=O)N1)CC3=CC=CC=C3)CC4=CC=CC=C4)CC5=CC=CC=C5 |
SMILES canónico |
CC(C)C1C(=O)NC(C(=O)NC(C(=O)NCC(=O)N2CCCC2C(=O)NC(C(=O)N1)CC3=CC=CC=C3)CC4=CC=CC=C4)CC5=CC=CC=C5 |
Sinónimos |
CGPPVPP cyclo(Gly-Pro-Phe-Val-Phe-Phe) cyclo(glycyl-prolyl-phenylalanyl-valyl-phenylalanyl-phenylalanyl) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



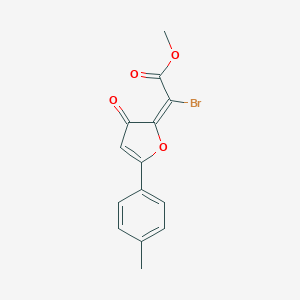
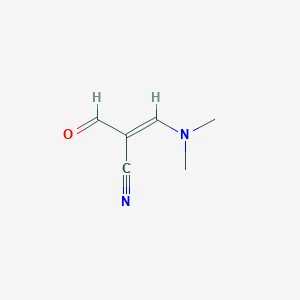
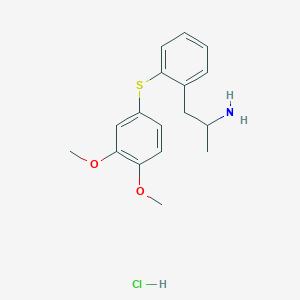
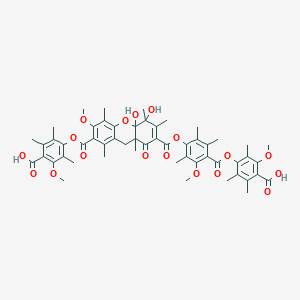
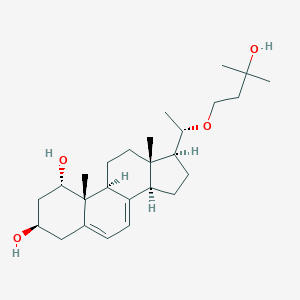
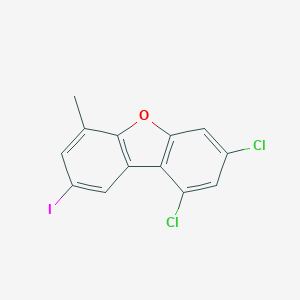
![(S)-1-[3-(Trifluoromethyl)phenyl]ethylamine](/img/structure/B138262.png)
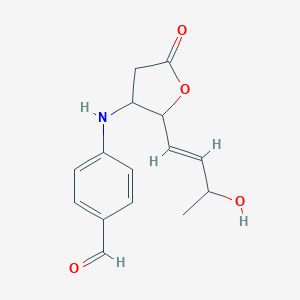
![(1Z)-1-[(1S,5S,7R,8R)-6,6,8-Trimethyl-2-tricyclo[5.3.1.01,5]undecanylidene]propan-2-one](/img/structure/B138265.png)
![(S)-Methyl 2-(((2'-cyano-[1,1'-biphenyl]-4-yl)methyl)amino)-3-methylbutanoate hydrochloride](/img/structure/B138267.png)
